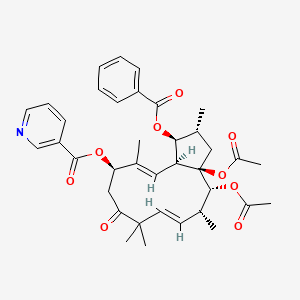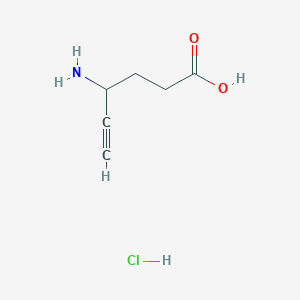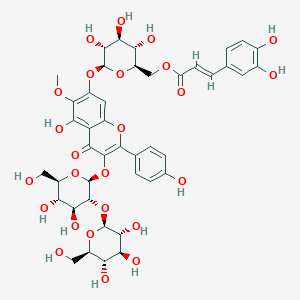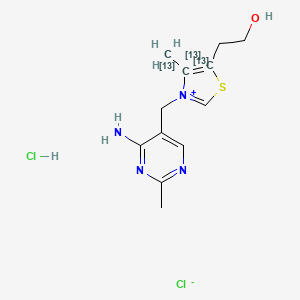
Euphoheliosnoid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Euphoheliosnoid A is a diterpenoid compound isolated from the Chinese medicinal herb Euphorbia helioscopia L. This compound is part of a group of jatrophone-type diterpenoids, which are known for their diverse biological activities . This compound has garnered attention due to its unique chemical structure and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Euphoheliosnoid A is typically extracted from the whole dried plant of Euphorbia helioscopia using solvents such as methanol, ethanol, and aqueous solutions . The ethyl acetate extract of Euphorbia helioscopia is separated and purified using various chromatographic techniques, including macroporous resins, silica gels, medium pressure liquid chromatography (MPLC), Sephadex LH-20, and preparative high-performance liquid chromatography (prep-HPLC) .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Euphoheliosnoid A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Euphoheliosnoid A has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:
Antitumor Activity: This compound has shown significant antitumor activity in various in vitro and in vivo studies.
Antiviral Activity: The compound has demonstrated antiviral properties, making it a potential candidate for the development of antiviral drugs.
Antioxidant Activity: This compound exhibits strong antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Enhancement of Natural Killer Cell Activity: This compound has been shown to enhance the killing activity of natural killer (NK) cells towards certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of Euphoheliosnoid A involves its interaction with various molecular targets and pathways. The compound is known to induce conformational changes in enzymes, thereby inhibiting their activity . Additionally, this compound enhances the activity of natural killer cells by modulating specific signaling pathways .
Comparación Con Compuestos Similares
Euphoheliosnoid A is part of a group of jatrophone-type diterpenoids, which include compounds such as Euphoheliosnoid B, Euphoheliosnoid C, and Euphoheliosnoid D . These compounds share similar chemical structures but differ in their biological activities and specific applications. This compound is unique due to its uncommon picolinic ester moiety, which has not been found in other related compounds .
List of Similar Compounds
- Euphoheliosnoid B
- Euphoheliosnoid C
- Euphoheliosnoid D
- Euphornin
- Euphoscopin A
- Euphoscopin B
This compound stands out among these compounds due to its unique chemical structure and diverse biological activities, making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C37H43NO9 |
|---|---|
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
[(1S,2R,3aR,4R,5R,6E,11R,12E,13aS)-3a,4-diacetyloxy-1-benzoyloxy-2,5,8,8,12-pentamethyl-9-oxo-1,2,3,4,5,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C37H43NO9/c1-22-15-16-36(6,7)31(41)19-30(45-35(43)28-14-11-17-38-21-28)23(2)18-29-32(46-34(42)27-12-9-8-10-13-27)24(3)20-37(29,47-26(5)40)33(22)44-25(4)39/h8-18,21-22,24,29-30,32-33H,19-20H2,1-7H3/b16-15+,23-18+/t22-,24-,29+,30-,32+,33-,37-/m1/s1 |
Clave InChI |
DTEIMVRBDJBZAX-JAWKVFOISA-N |
SMILES isomérico |
C[C@@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](CC(=O)C(/C=C/[C@H]([C@H]2OC(=O)C)C)(C)C)OC(=O)C4=CN=CC=C4)\C)OC(=O)C |
SMILES canónico |
CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(=O)C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C4=CN=CC=C4)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394338.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;hydroiodide](/img/structure/B12394357.png)






![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)




